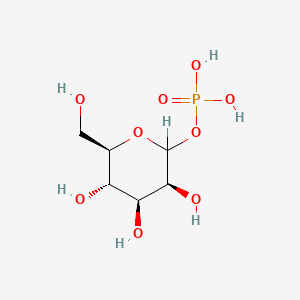

D-Mannose 1-phosphate

Descripción general

Descripción

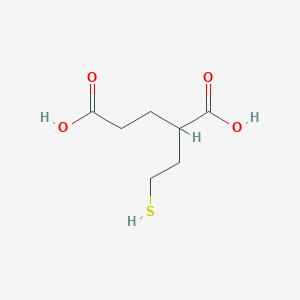

D-Manosa 1-Fosfato es una molécula de azúcar fosforilada que desempeña un papel crucial en los procesos de glicosilación. Es un intermediario en la biosíntesis de glicoproteínas y glicolípidos, que son esenciales para diversas funciones celulares. El compuesto está involucrado en la conversión de D-Manosa 6-Fosfato a GDP-Manosa, un sustrato donante clave para las mannosiltransferasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método novedoso y eficiente para la preparación de D-Manosa 1-Fosfato implica la fosforilación de D-Manosa tetraacetilada, seguida de hidrólisis para producir monoéster de H-fosfonato. Este luego se silila, seguido de acoplamiento oxidativo e hidrólisis para dar D-Manosa 1-Fosfato protegida. Finalmente, la desprotección de D-Manosa 1-Fosfato tetraacetilada proporciona D-Manosa 1-Fosfato con un excelente rendimiento .

Métodos de producción industrial: Los métodos de producción industrial para D-Manosa 1-Fosfato generalmente implican procesos enzimáticos. La conversión de D-Manosa 6-Fosfato a D-Manosa 1-Fosfato está catalizada por la enzima fosfomannomutasa. Este método enzimático es preferido debido a su especificidad y eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: D-Manosa 1-Fosfato experimenta diversas reacciones químicas, que incluyen:

Isomerización: Conversión entre D-Manosa 1-Fosfato y D-Manosa 6-Fosfato catalizada por fosfomannomutasa.

Fosforilación: Conversión a GDP-Manosa por guanililtransferasa de manosa 1-fosfato.

Reactivos y condiciones comunes:

Fosfomannomutasa: Cataliza la reacción de isomerización.

Guanililtransferasa de manosa 1-fosfato: Cataliza la reacción de fosforilación para formar GDP-Manosa.

Productos principales:

Aplicaciones Científicas De Investigación

D-Manosa 1-Fosfato tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

D-Manosa 1-Fosfato ejerce sus efectos principalmente a través de su papel en los procesos de glicosilación. Se convierte en GDP-Manosa, que sirve como sustrato donante para las mannosiltransferasas involucradas en la síntesis de glicoproteínas y glicolípidos. Estas moléculas glicosiladas son esenciales para la comunicación célula-célula, el plegamiento de proteínas y la estructura de la membrana .

Compuestos similares:

D-Manosa 6-Fosfato: Un isómero de D-Manosa 1-Fosfato involucrado en vías metabólicas similares.

D-Glucosa 1-Fosfato: Otro azúcar fosforilado involucrado en la síntesis de glucógeno.

D-Glucosa 6-Fosfato: Desempeña un papel en la glucólisis y la gluconeogénesis.

Singularidad: D-Manosa 1-Fosfato es único debido a su papel específico en la biosíntesis de GDP-Manosa y su participación en los procesos de glicosilación. A diferencia de otros azúcares fosforilados, es específicamente necesario para la síntesis de glicoproteínas y glicolípidos que contienen manosa .

Comparación Con Compuestos Similares

D-Mannose 6-Phosphate: An isomer of D-Mannose 1-Phosphate involved in similar metabolic pathways.

D-Glucose 1-Phosphate: Another phosphorylated sugar involved in glycogen synthesis.

D-Glucose 6-Phosphate: Plays a role in glycolysis and gluconeogenesis.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of GDP-Mannose and its involvement in glycosylation processes. Unlike other phosphorylated sugars, it is specifically required for the synthesis of mannose-containing glycoproteins and glycolipids .

Propiedades

IUPAC Name |

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-QTVWNMPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949986 | |

| Record name | D-Mannose, 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27251-84-9 | |

| Record name | Mannose phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27251-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose, 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)

![3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol](/img/structure/B3062464.png)